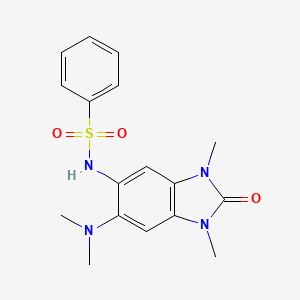![molecular formula C28H21NO5 B11387016 7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387016.png)
7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C28H21NO5 and a molecular weight of 451.47 g/mol . This compound is characterized by its unique structure, which includes a benzofuran moiety, a chromene ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the benzofuran intermediate, which is then coupled with the chromene derivative under specific reaction conditions. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran and chromene rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: The carbonyl groups in the chromene ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit the DNA binding of nuclear factor-κB (NF-κB), a transcription factor involved in immune and inflammatory responses . This inhibition occurs through the compound’s ability to bind to the DNA-binding domain of NF-κB, preventing it from interacting with its target DNA sequences. This mechanism highlights its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
When compared to similar compounds, 7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
2,3-dimethoxybenzoic acid derivatives: Used in the synthesis of various benzamide compounds with antioxidant properties. The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H21NO5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H21NO5/c1-15-8-11-18(12-9-15)25(31)27-24(20-6-4-5-7-22(20)33-27)29-28(32)23-14-21(30)19-13-10-16(2)17(3)26(19)34-23/h4-14H,1-3H3,(H,29,32) |
InChI Key |
BWFAUDAVCOCRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C(=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386934.png)
![1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386935.png)
![6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386939.png)
![3-benzyl-6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386940.png)
![5-chloro-N-(4-methoxybenzyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11386942.png)
![N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386944.png)



![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386960.png)
![4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11386967.png)
![1-(4-ethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386974.png)
![3-(4-ethoxyphenyl)-5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11387005.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11387011.png)
